molecular formula C12H13NO2S B14382229 6-(Benzenesulfonyl)hex-5-enenitrile CAS No. 88112-42-9

6-(Benzenesulfonyl)hex-5-enenitrile

Cat. No.: B14382229
CAS No.: 88112-42-9
M. Wt: 235.30 g/mol
InChI Key: LLXXUAMTHJAXAE-UHFFFAOYSA-N
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Description

6-(Benzenesulfonyl)hex-5-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group attached to a hex-5-enenitrile backbone. This compound is of interest due to its unique chemical structure, which combines the reactivity of both the benzenesulfonyl and nitrile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzenesulfonyl)hex-5-enenitrile typically involves the reaction of benzenesulfonyl chloride with hex-5-enenitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzenesulfonyl chloride. The general reaction scheme is as follows:

C6H5SO2Cl+CH2=CH(CH2)3CNC6H5SO2(CH2)5CN\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{CH}_2=\text{CH}(\text{CH}_2)_3\text{CN} \rightarrow \text{C}_6\text{H}_5\text{SO}_2(\text{CH}_2)_5\text{CN} C6​H5​SO2​Cl+CH2​=CH(CH2​)3​CN→C6​H5​SO2​(CH2​)5​CN

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Benzenesulfonyl)hex-5-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Hex-5-enylamine derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

6-(Benzenesulfonyl)hex-5-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Benzenesulfonyl)hex-5-enenitrile involves its interaction with various molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Hexenenitrile: Lacks the benzenesulfonyl group, making it less reactive in certain chemical reactions.

    Benzenesulfonyl Chloride: Lacks the nitrile group, limiting its applications in nitrile-specific reactions.

Uniqueness

6-(Benzenesulfonyl)hex-5-enenitrile is unique due to the combination of the benzenesulfonyl and nitrile functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.

Properties

CAS No.

88112-42-9

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

6-(benzenesulfonyl)hex-5-enenitrile

InChI

InChI=1S/C12H13NO2S/c13-10-6-1-2-7-11-16(14,15)12-8-4-3-5-9-12/h3-5,7-9,11H,1-2,6H2

InChI Key

LLXXUAMTHJAXAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CCCCC#N

Origin of Product

United States

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